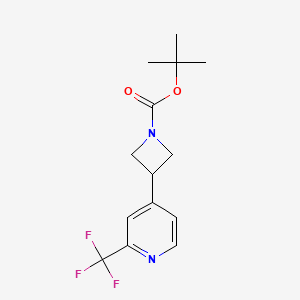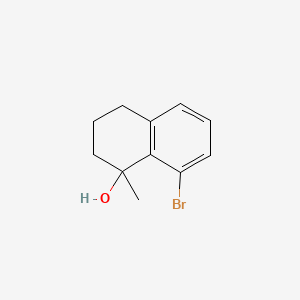
8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol is a brominated derivative of 1-naphthalenol This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 1st position of the tetrahydronaphthalenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol typically involves the bromination of 1,2,3,4-tetrahydro-1-methyl-1-naphthalenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 8-bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenone.
Reduction: Formation of 1,2,3,4-tetrahydro-1-methyl-1-naphthalenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthalenol: Lacks the bromine atom and methyl group, resulting in different reactivity and properties.
8-Bromo-1,2,3,4-tetrahydro-1-naphthalenol: Similar structure but without the methyl group, leading to variations in its chemical behavior.
1,2,3,4-Tetrahydro-2-azanaphthalene: Contains a nitrogen atom in the ring, significantly altering its chemical and biological properties.
Uniqueness
8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential applications. Its structural features make it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C11H13BrO |
|---|---|
Poids moléculaire |
241.12 g/mol |
Nom IUPAC |
8-bromo-1-methyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C11H13BrO/c1-11(13)7-3-5-8-4-2-6-9(12)10(8)11/h2,4,6,13H,3,5,7H2,1H3 |
Clé InChI |
HWINCPANJKJZTB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=C1C(=CC=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


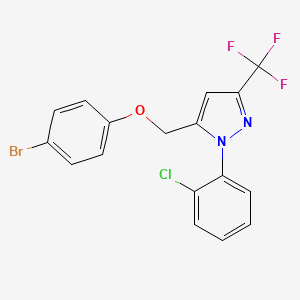
![6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13936799.png)
![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
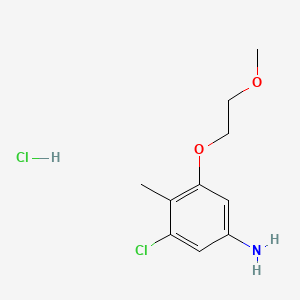
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)


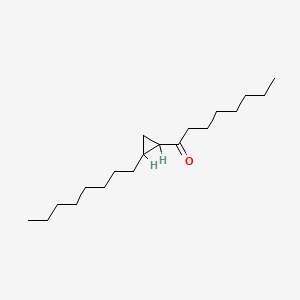
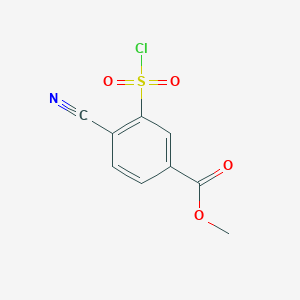
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)
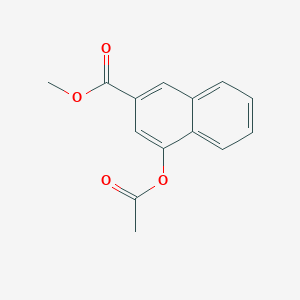
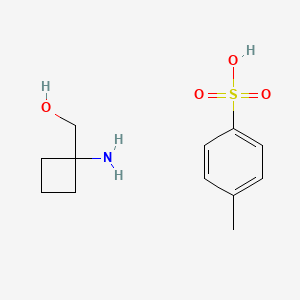
![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)
